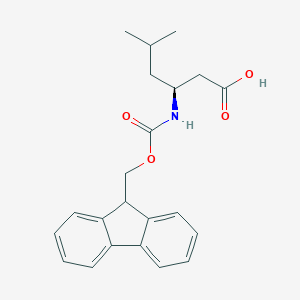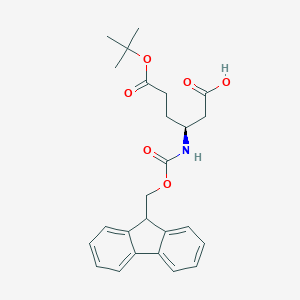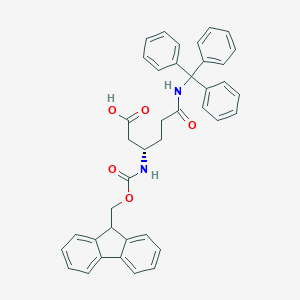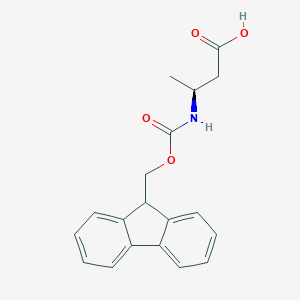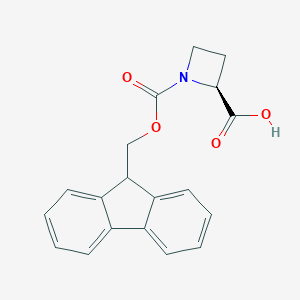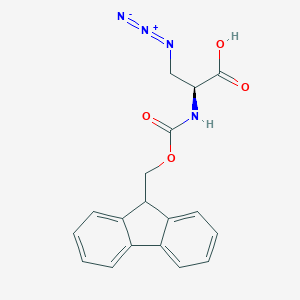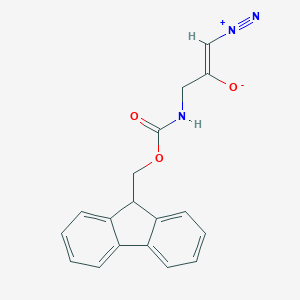
Fmoc-Gly-CHN2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Gly-CHN2 is an Fmoc protected glycine derivative12. It is useful for proteomics studies and solid phase peptide synthesis techniques12. Glycine, being the simplest and least sterically hindered of the amino acids, confers a high level of flexibility when incorporated into polypeptides12.
Synthesis Analysis
Fmoc-Gly-CHN2 is synthesized using standard Fmoc chemistry3. The process involves deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain3. The synthesis of some peptide sequences can be problematic due to the many steps and chemical compounds involved and the chemical nature of specific amino acids3.
Molecular Structure Analysis
Fmoc-Gly-CHN2 has a molecular structure of C18H15N3O345. It contains a total of 41 bonds, including 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate (aliphatic), and 1 positively charged N5.
Chemical Reactions Analysis
Fmoc-Gly-CHN2 is involved in various chemical reactions. For instance, Fmoc-glycine coupling of saccharide β -glycosylamines is used for the fractionation of oligosaccharides and formation of neoglycoconjugates6. Another example is the use of Fmoc-Gly-NH-CH2-acetyloxy as a cleavable linker for the synthesis of antibody-drug conjugates7.Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Gly-CHN2 are not explicitly mentioned in the search results. However, it is known that Fmoc protected amino acids are generally stable under a wide range of conditions, but can be selectively deprotected under basic conditions3.Wissenschaftliche Forschungsanwendungen
Hydrogel Development for Biomedical Applications
- Fmoc-modified peptides and amino acids, including glycine derivatives like Fmoc-Gly-Gly-Gly, have been used to create nanofibrillar hydrogels. These hydrogels mimic the extracellular matrix and show potential for various biomedical applications, such as substrates for cell cultures, due to their good cell viability and biocompatibility (Nita et al., 2022).
Synthesis of Glycoconjugates for Glycobiological Studies
- In glycobiology, Fmoc-protected glycine derivatives have been used in the synthesis of synthetic glycoclusters. These clusters mimic natural carbohydrate ligands and are vital for studying carbohydrate binding, demonstrating the importance of Fmoc-Gly derivatives in advanced biochemical research (Katajisto et al., 2002).
Enhanced Stereoselectivity in Synthesis of Amino Acids
- Fmoc-Gly derivatives are used in the synthesis of specialized amino acids like Fmoc-L-γ-carboxyglutamic acid. These derivatives enhance the stereoselectivity in the synthesis process, which is crucial for developing specific, functional amino acids for various scientific applications (Smith et al., 2011).
High-Performance Liquid Chromatography (HPLC) in Protein Analysis
- Fmoc derivatives, including those of glycine, are used in high-performance liquid chromatography for the analysis of amino acids and proteins. This method offers high throughput and accuracy, important for protein identification in biological research (Ou et al., 1996).
Development of Peptide-Based Drugs and Biomaterials
- Fmoc-Gly derivatives are utilized in the synthesis of peptide-based drugs and biomaterials, such as the creation of constrained dipeptide isosteres. These compounds have applications in medicinal chemistry and drug development (Galeazzi et al., 2010).
Glycan Analysis and Fabrication of Glycan Arrays
- In the field of glycomics, Fmoc-modified glycine derivatives are used for labeling and analyzing O-glycans. This method enhances sensitivity in glycan analysis and is crucial for understanding glycan interactions in biological systems (Yamada et al., 2013).
Corrosion Inhibition in Material Science
- Glycine derivatives like FMOC have been studied as corrosion inhibitors for materials like carbon steel. This application demonstrates the versatility of Fmoc-Gly derivatives beyond biological systems (Chen, 2018).
Fmoc-Peptide Acid Chlorides in Peptide Synthesis
- Fmoc-Gly derivatives are used in the synthesis of peptides, including the construction of complex peptide structures like β-Casomorphin. This demonstrates their role in facilitating advanced peptide synthesis techniques (Babu et al., 1999).
Glyphosate Analytics in Environmental Studies
- Fmoc-Gly derivatives play a role in the detection of glyphosate, a widely used herbicide, by reacting with glyphosate to form detectable derivatives. This application is important for environmental monitoring and analysis (Ahmed et al., 2018).
Safety And Hazards
Fmoc-Gly-CHN2 should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak9.
Zukünftige Richtungen
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology10. Improvements are being continually reported for peptide quality, synthesis time and novel synthetic targets10. Topical peptide research has contributed to a continuous improvement and expansion of Fmoc SPPS applications10.
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-diazo-2-oxopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDGJOVHMQKZMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)C=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-CHN2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

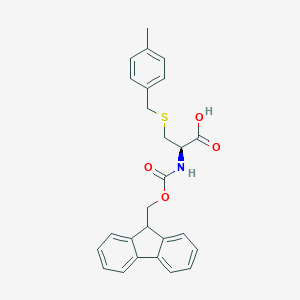

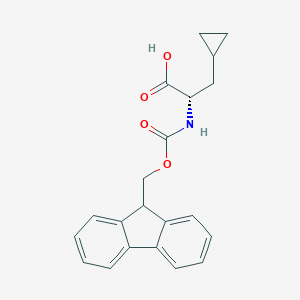

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)



